Ethyl 6-(4-methoxyphenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
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Overview
Description
This compound is a derivative of imidazo[1,2-a]pyrazine, which is a type of nitrogen-containing heterocycle . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Molecular Structure Analysis
The molecular structure of this compound would include a pyrrole ring (a five-membered ring with one nitrogen atom) and a pyrazine ring (a six-membered ring with two nitrogen atoms) . The compound also contains an ethyl ester group and a methoxyphenyl group.Scientific Research Applications
Organic Synthesis
Imidazo[1,2-a]pyrazines, including the compound , act as versatile scaffolds in organic synthesis . They are used in the synthesis of a wide range of complex organic molecules due to their reactivity and stability .
Drug Development
Imidazo[1,2-a]pyrazines have multifarious biological activity, making them valuable in drug development . For instance, Ethyl 6-[(4-methoxyphenyl)sulfanyl]pyrazine-2-carboxylate, a similar compound, has shown significant in vitro activity against M. tuberculosis H37Rv .
Antimycobacterial Activity
Some derivatives of imidazo[1,2-a]pyrazines have been found to exhibit antimycobacterial activity . This makes them potential candidates for the development of new anti-tuberculosis drugs .
Antibacterial Activity
Imidazo[1,2-a]pyrazines also exhibit antibacterial activity . This suggests potential applications in the development of new antibiotics .
Antifungal Activity
These compounds have been found to possess antifungal properties , indicating potential use in the treatment of fungal infections .
Antidiabetic Activity
Some imidazo[1,2-a]pyrazines have been found to exhibit antidiabetic activity . This suggests potential applications in the treatment of diabetes .
Diuretic Activity
Imidazo[1,2-a]pyrazines have been found to possess diuretic properties , indicating potential use in the treatment of conditions that benefit from increased urine production .
Anticancer Activity
Imidazo[1,2-a]pyrazines have been found to possess anticancer properties . This suggests potential applications in the development of new cancer treatments .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, to which this compound belongs, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives can interact with their targets in a variety of ways, leading to different biological activities . For example, some pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities, while others have shown more activity on kinase inhibition .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Based on the biological activities of other pyrrolopyrazine derivatives, it can be inferred that this compound may have antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory effects .
properties
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-8-oxo-6,7-dihydro-5H-imidazo[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-23-16(21)13-9-19-8-12(18-15(20)14(19)17-13)10-4-6-11(22-2)7-5-10/h4-7,9,12H,3,8H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTVETVREGHDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CC(NC(=O)C2=N1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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